2-(1-Piperidinyl)ethyl (phenylthio)acetate hydrochloride
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Overview
Description
2-(1-Piperidinyl)ethyl (phenylthio)acetate hydrochloride is an organic compound with the molecular formula C15H22ClNO2S This compound is known for its unique structure, which includes a piperidine ring, a phenylthio group, and an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Piperidinyl)ethyl (phenylthio)acetate hydrochloride typically involves the reaction of piperidine with phenylthioacetic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-Piperidinyl)ethyl (phenylthio)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-Piperidinyl)ethyl (phenylthio)acetate hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Piperidinyl)ethyl (phenylthio)acetate hydrochloride involves its interaction with specific molecular targets. The piperidine ring and phenylthio group play crucial roles in its binding to target molecules, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-2-(1-piperidinyl)ethyl acetate hydrochloride
- Ethyl phenyl(1-piperidinyl)acetate
- Ethyl (2-chlorophenyl)(1-piperidinyl)acetate hydrochloride
Uniqueness
2-(1-Piperidinyl)ethyl (phenylthio)acetate hydrochloride is unique due to its combination of a piperidine ring and a phenylthio group, which imparts distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial purposes.
Properties
CAS No. |
35859-24-6 |
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Molecular Formula |
C15H22ClNO2S |
Molecular Weight |
315.9 g/mol |
IUPAC Name |
2-piperidin-1-ylethyl 2-phenylsulfanylacetate;hydrochloride |
InChI |
InChI=1S/C15H21NO2S.ClH/c17-15(13-19-14-7-3-1-4-8-14)18-12-11-16-9-5-2-6-10-16;/h1,3-4,7-8H,2,5-6,9-13H2;1H |
InChI Key |
YRCBBJZIXAAOBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCOC(=O)CSC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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